N-(2-(Diphenylphosphino)benzyl)cyclohexanamine N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17284112
InChI: InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2
SMILES:
Molecular Formula: C25H28NP
Molecular Weight: 373.5 g/mol

N-(2-(Diphenylphosphino)benzyl)cyclohexanamine

CAS No.:

Cat. No.: VC17284112

Molecular Formula: C25H28NP

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Diphenylphosphino)benzyl)cyclohexanamine -

Specification

Molecular Formula C25H28NP
Molecular Weight 373.5 g/mol
IUPAC Name N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine
Standard InChI InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2
Standard InChI Key ANSCOLJFBTVNQR-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

N-(2-(Diphenylphosphino)benzyl)cyclohexanamine belongs to the class of bidentate phosphine ligands, featuring a phosphorus atom adjacent to a benzyl group and a cyclohexylamine moiety. The molecular structure enables coordination with transition metals such as palladium, platinum, and copper, forming stable complexes critical for catalytic cycles .

Molecular Geometry and Bonding

Synthesis and Optimization

The synthesis of N-(2-(Diphenylphosphino)benzyl)cyclohexanamine typically proceeds via a two-step protocol involving condensation and reduction.

Stepwise Synthesis

  • Condensation Reaction: 2-(Diphenylphosphino)benzaldehyde reacts with cyclohexylamine in dichloromethane under inert conditions, forming an imine intermediate.

  • Reduction: Sodium borohydride (NaBH₄) reduces the imine to the secondary amine, yielding the final product with >85% purity.

Table 1: Synthetic Conditions and Yields

StepReagentsSolventTemperatureYield
1Cyclohexylamine, CH₂Cl₂Dichloromethane25°C92%
2NaBH₄, MeOHMethanol0°C88%

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from ethanol produces crystals suitable for X-ray analysis .

Catalytic Applications in Organic Synthesis

N-(2-(Diphenylphosphino)benzyl)cyclohexanamine excels in cross-coupling reactions, enabling efficient bond formation under mild conditions.

Suzuki-Miyaura Coupling

Palladium complexes of this ligand catalyze aryl-aryl bond formation between boronic acids and aryl halides. For example, coupling 4-bromotoluene with phenylboronic acid achieves 95% yield at 80°C using 1 mol% catalyst. The ligand’s electron-donating phosphorus atom facilitates oxidative addition of the aryl halide to palladium.

Heck Reaction

In the Heck coupling of styrene with iodobenzene, the ligand-Pd complex achieves 90% conversion in 6 hours, outperforming triphenylphosphine-based catalysts by 20% . The cyclohexyl group’s steric effects suppress β-hydride elimination, enhancing alkene retention.

Table 2: Catalytic Performance in Cross-Coupling Reactions

ReactionSubstrateCatalyst LoadingYield
Suzuki-Miyaura4-Bromotoluene1 mol%95%
HeckIodobenzene2 mol%90%
Buchwald-Hartwig4-Chloroaniline1.5 mol%88%

Buchwald-Hartwig Amination

The ligand enables C–N bond formation between aryl chlorides and amines at 100°C, achieving 88% yield without requiring harsh conditions. Mechanistic studies suggest that the amine’s coordination to palladium accelerates reductive elimination .

Comparative Analysis with Related Phosphine Ligands

N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exhibits distinct advantages over structurally similar ligands.

vs. BINAP and DPPF

Unlike binaphthyl-based ligands (BINAP), this compound’s flexible cyclohexylamine backbone allows adaptation to varying metal coordination geometries, improving substrate compatibility . Compared to 1,1′-bis(diphenylphosphino)ferrocene (DPPF), it offers superior thermal stability, enabling reactions at temperatures exceeding 120°C .

vs. Chiral Derivatives

Table 3: Ligand Comparison

LigandBite Angle (°)Thermal StabilityAsymmetric Catalysis
Target Compound85High (≤150°C)No
BINAP92Moderate (≤100°C)Yes
DPPF78Low (≤80°C)No

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